2-(Difluoromethyl)-6-phenylpyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10F2N2 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-phenylpyridin-3-amine |
InChI |
InChI=1S/C12H10F2N2/c13-12(14)11-9(15)6-7-10(16-11)8-4-2-1-3-5-8/h1-7,12H,15H2 |
InChI Key |
CPKNCLUVEFYAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)N)C(F)F |
Origin of Product |
United States |
Synthetic Strategies for 2 Difluoromethyl 6 Phenylpyridin 3 Amine
Retrosynthetic Analysis of the 2-(Difluoromethyl)-6-phenylpyridin-3-amine Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in This process involves breaking bonds (disconnections) to reveal precursor molecules, or synthons, and their real-world chemical equivalents (reagents). ox.ac.uk
Disconnections Involving the Pyridine (B92270) Ring Formation
The central challenge in synthesizing the target molecule is the construction of the substituted pyridine ring. Most methods for pyridine synthesis involve the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org
A primary retrosynthetic strategy involves disconnecting the pyridine ring itself. Established methods like the Hantzsch, Kröhnke, or Bohlmann-Rahtz syntheses provide pathways to substituted pyridines from acyclic precursors. baranlab.orgijnrd.orgadvancechemjournal.com For the target molecule, a plausible disconnection would break the ring down into fragments that already contain the necessary substituents or precursors thereof.
One such approach is a [3+3] condensation. This could involve reacting an α,β-unsaturated carbonyl compound bearing the phenyl group with an enamine that contains the difluoromethyl and amino functionalities. A key challenge is the availability and stability of the difluoromethylated precursor. An alternative involves a cascade reaction, such as a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime, which proceeds through a 3-azatriene intermediate that subsequently undergoes electrocyclization and oxidation to form the pyridine ring. nih.gov
Strategies for Introduction of the Difluoromethyl Group
The introduction of the CF2H group is a critical step. This can be envisioned either by building the ring from a difluoromethyl-containing precursor or by installing the group onto a pre-formed pyridine ring (late-stage functionalization).
De Novo Synthesis: Assembling the pyridine ring from simpler, acyclic components allows for the incorporation of the CF2H group from the outset. researchgate.net This involves using a starting material like difluoroacetic acid or its derivatives to build a key fragment for the ring-forming condensation. While potentially direct, this can be an inefficient strategy with limited variability. researchgate.net
Late-Stage Difluoromethylation: A more flexible approach is the direct C-H difluoromethylation of a pre-functionalized 2-phenyl-3-aminopyridine scaffold. researchgate.netnih.gov This avoids the need to carry the CF2H group through multiple synthetic steps. Such methods often involve radical processes and specialized difluoromethylating reagents. nih.gov A significant challenge is controlling the regioselectivity, as direct substitution on the pyridine ring can be difficult due to its electron-deficient nature. youtube.comyoutube.com
Approaches for Incorporating the Phenyl and Amino Substituents
The phenyl and amino groups can be introduced at various stages of the synthesis.
Phenyl Group Installation: The phenyl group at the C6 position can be introduced via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This would typically involve a halogenated pyridine derivative (e.g., 6-chloro-2-(difluoromethyl)pyridin-3-amine) reacting with phenylboronic acid or a phenylstannane. This approach is highly modular and tolerates a wide range of functional groups.
Amino Group Installation: The amino group at the C3 position can be introduced through several methods. One common strategy is the reduction of a corresponding nitro-pyridine (3-nitro-2-(difluoromethyl)-6-phenylpyridine). Another approach is a nucleophilic aromatic substitution (SNAr) on a pyridine with a suitable leaving group (like a halogen) at the C3 position, although this is less favored on electron-rich pyridines. More modern methods include Buchwald-Hartwig amination or related C-N cross-coupling reactions. A recently developed strategy involves converting the pyridine into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane, a versatile precursor to the amine. nih.gov
Methods for Difluoromethyl Group Installation onto Pyridine Rings
Given the prevalence of pyridine moieties in pharmaceuticals and agrochemicals, direct methods to introduce the difluoromethyl group are of high value. chemeurope.comuni-muenster.de These methods can be broadly categorized, with electrophilic techniques being particularly relevant.
Electrophilic Difluoromethylation Techniques
Electrophilic difluoromethylation involves the reaction of an electron-rich substrate with a reagent that acts as a "CF2H+" source. However, pyridine itself is an electron-deficient heterocycle, making it generally unreactive toward electrophilic aromatic substitution without activating groups. youtube.comyoutube.com To overcome this, strategies often involve either increasing the electron density of the pyridine ring with electron-donating groups or using highly reactive difluoromethylating agents under catalyzed conditions. youtube.com
A variety of reagents have been developed to serve as electrophilic sources of the difluoromethyl group, or more commonly, a related synthon like the (phenylsulfonyl)difluoromethyl group (PhSO2CF2+). These reagents are often hypervalent iodine compounds or sulfonium (B1226848) salts. nih.gov The development of stable, effective, and accessible reagents is a key area of research. rsc.org
The table below summarizes some prominent electrophilic difluoromethylating reagents and their characteristics.
| Reagent Type | Example Reagent | Key Features |
| Sulfonium Salts | S-(Difluoromethyl)diarylsulfonium salts | Effective for introducing CF2H into various nucleophiles but may not react with less nucleophilic substrates like phenols or secondary amines. nih.gov |
| Sulfonium Salts | S-((Phenylsulfonyl)difluoromethyl)dibenzothiophenium salt | Bench-stable reagent, synthesized in three steps; functionalizes a wide range of nucleophiles under mild, transition-metal-free conditions. nih.govrsc.org |
| Hypervalent Iodine | Hu's Reagent (iodonium ylide) | Efficient for functionalizing thiols and for copper-catalyzed allylic and vinylic (phenylsulfonyl)difluoromethylation. nih.gov |
Catalysis plays a crucial role in many modern fluorination reactions. For instance, silver-catalyzed electrophilic fluorination of aryl stannanes has shown broad substrate scope. nih.gov While not directly difluoromethylation, the principles can be extended. The mechanism often involves transmetallation from a pre-functionalized substrate (like a boronic acid or stannane) to the catalyst, followed by oxidation with the electrophilic fluorine source and subsequent reductive elimination to form the C-F bond. nih.gov Palladium and nickel catalysts are also extensively used in cross-coupling reactions to form C(sp2)-CF2H bonds from aryl halides or boron precursors. rsc.orgacs.org
Nucleophilic Difluoromethylation Methodologies
Nucleophilic difluoromethylation represents a key strategy for introducing the CF2H group. This approach typically involves the reaction of an electron-deficient pyridine ring with a nucleophilic difluoromethylating agent. For pyridine derivatives, which are inherently electron-deficient, direct nucleophilic attack tends to occur at the C2 and C4 positions. chemrxiv.org However, achieving C3 selectivity, as required for the synthesis of this compound from a 6-phenylpyridin-3-amine (B142984) precursor, is challenging and often requires activation of the substrate. chemrxiv.orgchemistryviews.org
One strategy to achieve C3 functionalization involves the temporary dearomatization of the pyridine ring. By converting the pyridine into a more nucleophilic intermediate, such as a dihydropyridine (B1217469), the electronic properties of the ring are altered, enabling subsequent reaction at the C3 position. researchgate.netnih.gov For instance, borane-catalyzed hydroboration of pyridines generates nucleophilic dihydropyridine intermediates. These activated intermediates can then react with an appropriate electrophilic fluorine source to install a functional group at the C3 position, followed by oxidative aromatization. nih.gov While demonstrated for trifluoromethylthiolation and difluoromethylthiolation, this principle of nucleophilic activation via dihydropyridine intermediates presents a viable pathway for nucleophilic difluoromethylation. researchgate.netnih.gov
Another approach involves the use of N-oxides and their reaction with difluoroacetic anhydride (B1165640) to form pyridinium (B92312) complexes, which can then be activated for difluoromethylation. rsc.org Furthermore, phosphonium salts like (bromodifluoromethyl)triphenylphosphonium bromide ([Ph3P+CF2Br]Br-), have been identified as effective nucleophilic difluoromethylation reagents for carbonyl compounds, proceeding through a direct transfer of the CF2H group rather than a Wittig-type reaction. acs.org
Reagents for Nucleophilic Difluoromethylation
A variety of reagents have been developed to act as sources of the nucleophilic difluoromethyl anion or its synthetic equivalent. The choice of reagent is critical and often depends on the specific substrate and desired reaction conditions. These reagents must balance stability with sufficient reactivity to functionalize the target molecule.
Key reagents include:
Difluoromethyl Phenyl Sulfone (PhSO2CF2H) : This reagent can be deprotonated to form the PhSO2CF2- anion, a versatile nucleophilic difluoromethylating species. The phenylsulfonyl group effectively modulates the stability and nucleophilicity of the anion. acs.org
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine : This compound serves as an efficient reagent for transferring the CF2H group to various nucleophiles. acs.org Experimental evidence suggests that its reactivity proceeds through a difluorocarbene intermediate under basic conditions. acs.org
Trimethylsilane-based reagents (TMSCF2H) : Fluoroalkylsilanes are stable, accessible, and can serve as effective nucleophilic CF2H sources, particularly in metal-catalyzed reactions where they transmetalate to form the active catalytic species. nih.govberkeley.edu
Phosphonium Salts : Reagents such as [Ph3P+CF2H]Br- have been shown to be effective for the nucleophilic difluoromethylation of carbonyls. acs.org
Organometallic Reagents : Difluoromethyl cadmium and zinc reagents can be used to introduce the CF2H group. For example, Zn(SO2CF2H)2, known as DFMS, has been developed for the direct difluoromethylation of heteroarenes. rsc.orgnih.gov
| Reagent Class | Example(s) | Typical Application |
| Sulfur-based | PhSO₂CF₂H, N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Generation of CF₂H⁻ equivalent for reaction with electrophiles. acs.org |
| Silicon-based | TMSCF₂H | Used in transition-metal-catalyzed cross-coupling reactions. nih.govberkeley.edu |
| Phosphorus-based | [Ph₃P⁺CF₂H]Br⁻ | Nucleophilic addition to carbonyls and other electrophiles. acs.org |
| Metal-based | Zn(SO₂CF₂H)₂, Cd(CF₂H)₂ | Used in cross-coupling and radical difluoromethylation processes. rsc.orgnih.gov |
Radical Difluoromethylation Approaches
Radical difluoromethylation offers a powerful alternative for C–H functionalization, often proceeding under mild conditions. nih.gov This method relies on the generation of the difluoromethyl radical (•CF2H), which can then add to (hetero)aromatic systems. nih.gov The regioselectivity of radical addition to pyridines can be influenced by the electronic character of the radical and the reaction conditions. The •CF2H radical is generally considered nucleophilic, in contrast to the electrophilic nature of the trifluoromethyl radical (•CF3). nih.govresearchgate.net
A significant challenge in the direct functionalization of pyridines is controlling the site of reaction. researchgate.netnih.gov Recent strategies have employed dearomatized intermediates, such as oxazino pyridines, to direct radical difluoromethylation to the meta-position (C3). nih.govresearchgate.net These intermediates are formed from the reaction of pyridines with reagents like dimethylacetylene dicarboxylate (DMAD). The resulting oxazino pyridine exhibits altered reactivity, allowing for a radical process to selectively functionalize the C3 position. nih.govresearchgate.net
Generation and Reactivity of Difluoromethyl Radicals
The generation of difluoromethyl radicals (•CF2H) is the crucial first step in radical difluoromethylation pathways. Various precursors and activation methods have been developed to produce this reactive intermediate under controlled conditions.
Common methods for generating •CF2H radicals include:
Photoredox Catalysis : Visible light photocatalysis is a widely used method to generate radicals under mild conditions. sioc.ac.cnmdpi.com Reagents like BrCF2PO(OEt)2 or those derived from difluoroacetic anhydride can be activated by a photocatalyst to produce the •CF2H radical. rsc.orgmdpi.com
Radical Initiators : Traditional radical initiators, such as peroxides (e.g., tert-butyl hydroperoxide), can initiate the formation of •CF2H radicals from suitable precursors like Zn(SO2CF2H)2 (DFMS). nih.gov
Single-Electron Transfer (SET) : The •CF2H radical can be formed through SET processes. This can involve the reduction of an electrophilic precursor or the oxidation of a nucleophilic one. rsc.org
The reactivity of the •CF2H radical is distinct from its perfluorinated counterpart, the •CF3 radical. The •CF2H radical is considered a nucleophilic species, meaning it preferentially reacts with electron-deficient sites. nih.govresearchgate.net This inherent nucleophilicity can make direct reaction with the already electron-deficient pyridine ring challenging. However, strategies that modify the pyridine substrate, such as the formation of pyridinium salts or oxazino intermediates, can overcome this issue and control the regioselectivity of the radical attack. nih.govresearchgate.net
| Precursor Reagent | Activation Method | Description |
| Zn(SO₂CF₂H)₂ (DFMS) | Radical initiator (e.g., t-BuOOH) | A stable solid that generates •CF₂H radicals for direct C-H difluoromethylation of heteroarenes. nih.gov |
| BrCF₂PO(OEt)₂ | Visible-light photoredox catalysis | Generates •CF₂H radicals through a photocatalytic cycle for addition to alkenes. mdpi.com |
| Difluoroacetic Anhydride | Visible-light photoredox catalysis | Reacts with N-oxide derivatives to form complexes that generate •CF₂H radicals upon photocatalytic activation. rsc.org |
| Sulfox-CF₂SO₂Ph | Photocatalysis | A reagent that can act as a (phenylsulfonyl)difluoromethyl radical source under photoredox conditions. sioc.ac.cn |
Transition-Metal-Catalyzed Difluoromethylation
Transition-metal catalysis provides a highly effective platform for forming C–CF2H bonds, particularly through cross-coupling reactions. beilstein-journals.orgresearchgate.net While palladium catalysis is well-established for trifluoromethylation, the development of analogous difluoromethylation methods has faced challenges, partly due to the lower thermal stability of difluoromethyl metal complexes like CuCF2H. nih.govbeilstein-journals.org Nevertheless, significant progress has been made, especially using copper catalysts.
These reactions typically couple a (hetero)aryl halide or pseudohalide with a difluoromethyl source. For the synthesis of this compound, this could involve a precursor like 2-halo-6-phenylpyridin-3-amine.
Copper-Catalyzed Difluoromethylation
Copper-catalyzed methods have emerged as a leading strategy for the difluoromethylation of aryl and vinyl halides. nih.govberkeley.edu Despite the known instability of the CuCF2H intermediate, conditions have been identified that facilitate the cross-coupling process effectively. nih.gov
A common protocol involves the reaction of an aryl iodide with a difluoromethyl source in the presence of a copper(I) salt. A key reagent combination is CuI, a fluoride (B91410) source like CsF, and trimethyl(difluoromethyl)silane (TMSCF2H). nih.govberkeley.edu This system has proven effective for the difluoromethylation of a wide range of electron-rich, electron-neutral, and sterically hindered aryl iodides with good functional group tolerance. nih.govberkeley.edu
More recent developments have expanded the scope to include alkyl halides. One innovative approach uses aryl radicals, generated via copper catalysis from arenediazonium salts, to abstract an iodine atom from an alkyl iodide. researchgate.netnih.govchemrxiv.org The resulting alkyl radical then enters a copper catalytic cycle to couple with a difluoromethyl zinc reagent, enabling the difluoromethylation of complex molecules at room temperature. researchgate.netnih.govchemrxiv.org
Site-Selective Difluoromethylation of Pyridine Derivatives
Achieving site-selectivity in the C–H functionalization of pyridines is a central challenge in synthetic chemistry. researchgate.net The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions. researchgate.netchemrxiv.org Therefore, directing difluoromethylation to the C3 position (meta) or selectively to the C4 position (para) requires specialized strategies.
One of the most successful recent approaches involves a dearomatization-rearomatization sequence. nih.govresearchgate.netthieme-connect.com Pyridines can be converted into bench-stable oxazino-pyridine intermediates. thieme-connect.com These intermediates possess altered electronic and steric properties that enable site-selective functionalization.
Meta-Selectivity (C3) : The oxazino-pyridine intermediate can undergo a radical C–H difluoromethylation at the C3 position. nih.govresearchgate.net
Para-Selectivity (C4) : By treating the oxazino-pyridine with acid, it can be converted in situ to a pyridinium salt. This pyridinium intermediate then undergoes a Minisci-type radical alkylation, directing the difluoromethyl group to the C4 position. nih.govresearchgate.netthieme-connect.com
This switchable regioselectivity allows for the controlled synthesis of either meta- or para-difluoromethylated pyridines from a common precursor. nih.govresearchgate.net This methodology is robust, uses inexpensive reagents, and is suitable for the late-stage functionalization of complex, drug-like molecules. nih.govuni-muenster.de
Regioselective C-H Difluoromethylation at Meta- and Para-Positions
The introduction of a difluoromethyl (CHF2) group onto a pyridine ring is a significant challenge due to the electronic nature of the heterocycle, which typically directs reactions to the ortho- and para-positions. researchgate.net However, recent advancements have enabled the elusive meta-C-H difluoromethylation, a key step for placing the CHF2 group at the 2-position of a pyridine, which is meta to the ring nitrogen.
A prominent strategy involves the use of dearomatized intermediates, specifically oxazino-pyridines. researchgate.netthieme-connect.com These intermediates are readily formed from the reaction of pyridines with reagents like dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate. thieme-connect.com The resulting oxazino-pyridine intermediate possesses a nucleophilic C3-position (corresponding to the meta-position of the original pyridine), which can engage in a radical process for difluoromethylation. researchgate.netresearchgate.net This transformation is typically achieved using an electrophilic difluoromethyl radical source, such as 2,2-difluoro-2-iodo-1-phenylethan-1-one, under mild conditions that allow for subsequent rearomatization to yield the meta-difluoromethylated pyridine. thieme-connect.com This method represents a highly efficient and regioselective route to access pyridine structures that would be otherwise difficult to synthesize. researchgate.netnih.gov
Table 1: Conditions for Meta-C-H Difluoromethylation via Oxazino-Pyridine Intermediate
| Component | Role / Reagent | Purpose | Citation |
|---|---|---|---|
| Starting Material | Pyridine Derivative | The foundational heterocycle to be functionalized. | researchgate.net |
| Intermediate Formation | Dimethylacetylene dicarboxylate (DMAD), Methyl Pyruvate (MP) | Reacts with pyridine to form the key oxazino-pyridine intermediate. | thieme-connect.com |
| CHF2 Source | 2,2-difluoro-2-iodo-1-phenylethan-1-one | Provides the electrophilic difluoromethyl radical. | thieme-connect.com |
| Reaction Type | Radical C-H Functionalization | Introduces the CHF2 group at the nucleophilic position of the intermediate. | researchgate.net |
| Result | Rearomatization | Forms the meta-difluoromethylated pyridine product. | thieme-connect.com |
Switchable Regioselectivity through Intermediates
Remarkably, the same oxazino-pyridine intermediates used for meta-difluoromethylation can be leveraged to achieve para-selectivity through a simple switch in reaction conditions. researchgate.netresearchgate.net This switchable regioselectivity provides powerful control over the functionalization of the pyridine ring. nih.gov
To switch the selectivity from the meta- to the para-position, the oxazino-pyridine intermediate is treated with an acid, such as camphorsulfonic acid (CSA). researchgate.net This in situ treatment transforms the intermediate into a pyridinium salt. The electronic properties of the pyridinium ion are fundamentally different, activating the para-position (γ-position) toward nucleophilic attack. researchgate.net The subsequent difluoromethylation proceeds via a Minisci-type radical alkylation, often using a different reagent like bis(difluoroacetyl)peroxide, to install the CHF2 group at the para-position with high selectivity. thieme-connect.com This dual-reactivity of a common intermediate underscores a sophisticated approach to achieving programmed regiocontrol in pyridine synthesis. researchgate.netnih.gov
Table 2: Switchable Regioselectivity for Pyridine Difluoromethylation
| Target Position | Intermediate State | Reaction Conditions | Typical Reagent | Mechanism | Citation |
|---|---|---|---|---|---|
| Meta | Oxazino-Pyridine | Basic / Neutral | 2,2-difluoro-2-iodo-1-phenylethan-1-one | Radical addition to nucleophilic intermediate | researchgate.netthieme-connect.com |
| Para | Pyridinium Salt | Acidic (e.g., CSA) | Bis(difluoroacetyl)peroxide | Minisci-type radical alkylation | researchgate.netthieme-connect.com |
Synthesis of Aminopyridine Scaffolds
Amination Reactions of Pyridine Derivatives
Modern catalytic methods have largely replaced classical, harsher techniques for aminating pyridine rings. The two most prominent methods involve palladium- and copper-catalyzed C-N bond formation.
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This is a powerful and versatile method for forming C-N bonds between aryl halides (or triflates) and amines. acs.org To form a 3-aminopyridine (B143674), a 3-halopyridine (e.g., 3-bromopyridine) would be coupled with an ammonia (B1221849) equivalent or a protected amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is known for its broad functional group tolerance. acs.org
Copper-Catalyzed Amination: Copper catalysts offer a cost-effective alternative to palladium for C-N cross-coupling. rsc.org Efficient protocols have been developed for the amination of halopyridines using aqueous ammonia as the nitrogen source under mild conditions. rsc.orgacs.org These reactions are effective for pyridine derivatives bearing both electron-donating and electron-withdrawing groups. rsc.org
In the context of synthesizing this compound, a likely strategy would involve the amination of a 2-(difluoromethyl)-6-phenyl-3-halopyridine intermediate.
Green Chemistry Principles in Aminopyridine Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer reagents, are increasingly being applied to the synthesis of heterocyclic compounds like aminopyridines. rasayanjournal.co.inmdpi.com Key green approaches applicable to aminopyridine synthesis include:
Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govjocpr.com
Multicomponent Reactions (MCRs): Designing a synthesis where three or more reactants combine in a single pot to form the final product enhances efficiency and atom economy by reducing the number of separate operational steps and purification processes. rasayanjournal.co.innih.gov
Solvent-Free or Greener Solvents: Conducting reactions under solvent-free conditions or using environmentally benign solvents like water or ionic liquids minimizes the generation of volatile organic compound (VOC) waste. mdpi.comresearchgate.net
Catalysis: The use of recyclable or highly efficient catalysts, as seen in modern amination reactions, is a core tenet of green chemistry, as it reduces waste and allows for reactions to proceed under milder conditions. mdpi.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Citation |
|---|---|---|---|---|
| Conventional Heating | 6–9 hours | 71–88% | Well-established, simple equipment. | nih.gov |
| Microwave Irradiation | 2–7 minutes | 82–94% | Drastically reduced time, higher efficiency, often purer products. | nih.gov |
Formation of the Phenyl Substituent on the Pyridine Ring
The final key structural feature is the phenyl group at the 6-position of the pyridine ring. This C-C bond is most effectively formed using transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for creating aryl-aryl bonds and is ideally suited for this transformation. acs.orgnih.gov The reaction involves the coupling of an organoboron reagent (like an arylboronic acid) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org
To form the 6-phenylpyridine moiety, a 6-halopyridine (e.g., 3-amino-6-bromo-2-(difluoromethyl)pyridine) would be reacted with phenylboronic acid. The general mechanism proceeds through a catalytic cycle involving three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halopyridine.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org
This reaction is highly robust, tolerates a wide variety of functional groups (including amines), and typically provides high yields of the desired biaryl product. nih.govorganic-chemistry.org Catalyst systems often employ Pd(PPh3)4 or combinations of a palladium source with specialized phosphine ligands to achieve high activity, even with challenging substrates like aminopyridines. organic-chemistry.orgthieme-connect.com
Table 4: Example of Suzuki-Miyaura Coupling for Arylpyridine Synthesis
| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent | Result | Citation |
|---|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/Water | N-(5-Aryl-2-methylpyridin-3-yl)acetamides | nih.gov |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 2-Phenylpyridine | thieme-connect.com |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd-phosphine complex | - | - | 99% Yield | organic-chemistry.org |
Other Arylation Methods for Pyridines
Beyond well-established methods like Suzuki-Miyaura and Stille couplings, significant progress has been made in developing alternative arylation techniques for pyridine cores. These methods often leverage direct C-H bond functionalization or unique activation modes of the pyridine ring, providing powerful tools for synthetic chemists.
Direct C-H Arylation
Direct C-H arylation has emerged as a highly atom-economical strategy that avoids the pre-functionalization of the pyridine ring. beilstein-journals.org These reactions are typically catalyzed by transition metals, most notably palladium. oup.com The primary challenge in the direct arylation of pyridines lies in their low reactivity and the high Lewis basicity of the nitrogen atom, which can lead to catalyst deactivation. nih.gov
Successful protocols often employ palladium-carboxylate catalytic systems. nih.gov The regioselectivity of C-H arylation is highly dependent on the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups (EWGs) at the 3-position, such as nitro (NO₂), cyano (CN), or fluoro (F), facilitate C4-arylation by increasing the acidity of the corresponding C-H bond and reducing the Lewis basicity of the pyridine nitrogen. nih.govacs.org Conversely, these methods tend to avoid the positions adjacent to the basic sp² nitrogen atom (C2 and C6). nih.gov This electronic influence is a key consideration for the synthesis of this compound, where the difluoromethyl group acts as an EWG.
A variety of aryl halides and triflates can be used as coupling partners. oup.com The development of specialized phosphine ligands, such as P(n-Bu)Ad₂, has been crucial for achieving high yields and selectivity. acs.org
Table 1: Examples of Palladium-Catalyzed C-H Arylation of Substituted Pyridines
| Pyridine Substrate | Aryl Partner | Catalyst System | Product | Yield (%) | Reference |
| 3-Nitropyridine | Bromobenzene | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | 4-Phenyl-3-nitropyridine | 19 | nih.govacs.org |
| 3-Fluoropyridine | Iodobenzene | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | 3-Fluoro-4-phenylpyridine | 53 | acs.org |
| 3-Chloropyridine | 4-Bromoanisole | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | 3-Chloro-4-(4-methoxyphenyl)pyridine | 65 | nih.gov |
| 2-Phenyl-4-nitropyridine | Bromobenzene | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | 2,5-Diphenyl-4-nitropyridine | 78 | acs.org |
Intramolecular C-H arylation has also been developed as a facile route to synthesize fused nitrogen-containing heterocycles. beilstein-journals.org
Nucleophilic Arylation of Activated Pyridines
An alternative to C-H activation involves increasing the electrophilicity of the pyridine ring to make it susceptible to nucleophilic attack by an arylating agent. This is typically achieved by N-activation of the pyridine nitrogen.
One such method involves the reaction of pyridines with triflic anhydride (Tf₂O) at low temperatures. This forms a highly reactive N-triflylpyridinium cation, which readily couples with neutral, π-basic aromatic compounds like N,N-dimethylaniline derivatives to form 4-arylated dihydropyridine intermediates. acs.org These intermediates can then be rearomatized to yield 4-arylpyridines, often by treatment with a base like potassium tert-butoxide (KOt-Bu). acs.org This strategy offers excellent regioselectivity for the C4-position. acs.org
Table 2: Nucleophilic 4-Arylation of Pyridines via N-Triflyl Activation
| Pyridine Substrate | Arylating Agent | Reaction Conditions (Coupling) | Product (After Rearomatization) | Yield (%) | Reference |
| Pyridine | 3-Methoxy-N,N-dimethylaniline | Tf₂O, CH₂Cl₂, -30 °C, 30 min | 4-(2-Methoxy-4-dimethylaminophenyl)pyridine | 95 | acs.org |
| 4-Methylpyridine | 3-Methoxy-N,N-dimethylaniline | Tf₂O, CH₂Cl₂, -30 °C, 30 min | 4-Methyl-4-(2-methoxy-4-dimethylaminophenyl)pyridine | 96 | acs.org |
| 3-Methylpyridine | 3-Methoxy-N,N-dimethylaniline | Tf₂O, CH₂Cl₂, -30 °C, 30 min | 3-Methyl-4-(2-methoxy-4-dimethylaminophenyl)pyridine | 94 | acs.org |
Another approach utilizes N-aminopyridinium salts as electrophiles. These salts can undergo C4-selective (hetero)arylation at room temperature in the presence of a base, eliminating the need for a metal catalyst. frontiersin.orgfrontiersin.org This method is particularly effective for installing electron-rich aryl and heteroaryl groups. frontiersin.org
Other Catalytic Arylation Methods
Other transition metals and catalytic systems have also been employed for pyridine arylation.
Copper-Catalyzed Arylation : Copper catalysts have been used for the direct C-H arylation of pyridine N-oxides with arylboronic esters. This process allows for the one-pot synthesis of 2-arylpyridines using an inexpensive catalytic system. rsc.org
Photoredox Catalysis : A sustainable method for preparing 2-arylpyridines involves a photoredox-catalyzed Meerwein arylation. This reaction uses diazonium salts formed in situ from anilines and proceeds under blue LED irradiation, showing tolerance for a wide range of functional groups. acs.org
These varied arylation strategies complement traditional cross-coupling reactions and provide a robust toolkit for the synthesis of substituted phenylpyridines. The choice of method is dictated by the desired regiochemistry, the nature of the substituents already present on the pyridine ring, and the required functional group compatibility.
Chemical Reactivity and Mechanistic Studies of 2 Difluoromethyl 6 Phenylpyridin 3 Amine
Reactivity of the Difluoromethyl Group (CF2H) in the Pyridine (B92270) Context
The difluoromethyl (CF2H) group, often considered a lipophilic bioisostere of hydroxyl and thiol groups, possesses unique reactivity arising from the strong polarization of the C-F bonds. rsc.org This polarization significantly influences its participation in non-covalent interactions and its behavior in chemical reactions.
Hydrogen Bonding Characteristics of CF2H
The difluoromethyl group is capable of acting as a hydrogen bond donor, a characteristic attributed to the polarized C-H bond. beilstein-journals.orgnih.gov While it can serve as a surrogate for traditional hydrogen bond donors like the hydroxyl (OH) or thiol (SH) groups, it is generally considered a weaker donor. beilstein-journals.org The hydrogen bonding capability of the CF2H group stems from the electron-withdrawing nature of the two fluorine atoms, which increases the acidity of the C-H bond. nih.gov
Studies have demonstrated that the direct attachment of a CF2H group to cationic aromatic systems, such as a pyridinium (B92312) ion, can significantly enhance its hydrogen bond donating ability. beilstein-journals.org This enhancement is attributed to the stabilization of the resulting conjugate base. beilstein-journals.org Spectroscopic methods, including ¹H NMR and IR spectroscopy, have been instrumental in characterizing these interactions. For instance, a significant downfield shift in the ¹H NMR spectrum for the CF2H proton is indicative of its involvement in hydrogen bonding. nih.gov
It is important to note that CF2H-mediated hydrogen bonds can exhibit unusual properties. For example, some instances show a "blue-shifting" hydrogen bond, where the C-H stretching frequency in the IR spectrum shifts to a higher wavenumber upon hydrogen bond formation, contrary to the typical red shift observed in conventional hydrogen bonds. nih.gov
Reactions Involving the C-H Bond of the Difluoromethyl Group
The C-H bond within the difluoromethyl group, while acidic enough to participate in hydrogen bonding, can also be involved in other chemical transformations. The nature of the difluoromethyl radical (•CF2H) is considered to be nucleophilic. nih.gov Consequently, for it to participate in radical C-H functionalization reactions with electron-rich systems like pyridines, the difluoromethylating reagent often requires an electron-withdrawing auxiliary group to enhance the electrophilicity of the resulting difluoromethyl radical. nih.gov
Recent advancements have enabled the direct C-H difluoromethylation of pyridines, offering a more atom-economical approach compared to traditional cross-coupling methods. nih.gov These methods often proceed through radical processes. nih.gov For instance, the use of oxazino pyridine intermediates under basic conditions allows for radical difluoromethylation to occur at specific positions on the pyridine ring. nih.gov
Reactivity of the Pyridine Ring System
The pyridine ring in 2-(difluoromethyl)-6-phenylpyridin-3-amine is substituted with both an electron-withdrawing group (CF2H at C2) and an electron-donating group (NH2 at C3), in addition to a phenyl group at C6. This substitution pattern creates a complex electronic landscape that directs the regioselectivity of further chemical modifications.
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org The presence of the strongly electron-withdrawing difluoromethyl group at the C2 position further deactivates the pyridine ring in this compound.
Conversely, the amino group at the C3 position is a powerful activating group and an ortho-, para-director. wikipedia.org In the context of the pyridine ring, this directing effect would favor electrophilic attack at the C4 and C2 positions. However, the C2 position is already substituted. Therefore, the primary site for electrophilic attack would be the C4 position. The phenyl group at C6 is also an activating group and will direct electrophiles to its ortho and para positions, but its influence on the pyridine ring's reactivity is less direct.
Nucleophilic Aromatic Substitution Reactivity
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives, particularly when the ring is substituted with electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.org The presence of the electron-withdrawing difluoromethyl group at the C2 position makes the pyridine ring in this compound more susceptible to nucleophilic attack.
SNAr reactions on pyridines are often facilitated by a good leaving group, such as a halide, at the 2- or 4-position. acs.orgyoutube.com While the parent compound does not have a leaving group other than potentially the amino or phenyl group under harsh conditions, derivatives where a halogen is introduced could readily undergo SNAr. The rate of SNAr reactions on halopyridines is significantly faster for fluoropyridines compared to chloropyridines. acs.org The presence of electron-withdrawing groups ortho and para to the leaving group accelerates the reaction. libretexts.org In the case of a hypothetical 5-halo-2-(difluoromethyl)-6-phenylpyridin-3-amine, the difluoromethyl group at C2 and the pyridine nitrogen would activate the C5 position towards nucleophilic attack.
The reaction of pyridines with amines is a common example of nucleophilic aromatic substitution. youtube.com These reactions often require heating to overcome the energy barrier of disrupting the ring's aromaticity. youtube.com
Oxidation and Reduction Potentials of the Pyridine Ring
The electronic nature of the substituents on the pyridine ring influences its oxidation and reduction potentials. The presence of the electron-withdrawing difluoromethyl group will make the pyridine ring more electron-deficient and thus more difficult to oxidize but easier to reduce. Conversely, the electron-donating amino group will make the ring more electron-rich, making it easier to oxidize and more difficult to reduce.
Reactivity of the Aromatic Amine Moiety (-NH2)
Basicity and Protonation Behavior
The amino group at the C-3 position acts as an electron-donating group through resonance, which tends to increase the electron density on the ring nitrogen, thereby increasing its basicity. Conversely, the difluoromethyl group at the C-2 position is a potent electron-withdrawing group due to the strong inductive effect of the two fluorine atoms. This effect significantly reduces the electron density of the pyridine ring, lowering the basicity of the nearby ring nitrogen. The phenyl group at C-6 exerts a mild electron-withdrawing inductive effect.
Table 1: Predicted Electronic Effects of Substituents on Basicity
| Substituent | Position | Electronic Effect | Predicted Impact on Ring Nitrogen Basicity |
|---|---|---|---|
| -NH₂ | C-3 | +Resonance (+M) | Increase |
| -CHF₂ | C-2 | -Inductive (-I) | Strong Decrease |
Reactions at the Amine Nitrogen (e.g., acylation, alkylation)
The nitrogen of the amino group, while less basic than the ring nitrogen, is a key site for reactions such as acylation and alkylation.
Acylation: The reaction with acylating agents, such as acid chlorides or anhydrides, is expected to occur selectively at the exocyclic amino group. This is a common reactivity pattern for aminopyridines, leading to the formation of an amide linkage. researchgate.net The pyridine nitrogen, being protonated or complexed under typical acylation conditions, becomes even more electron-deficient and less nucleophilic.
Alkylation: Alkylation reactions with alkyl halides typically favor the more nucleophilic site. In this molecule, the pyridine ring nitrogen is predicted to be the more basic and thus the more nucleophilic center. Therefore, alkylation would likely occur at the ring nitrogen, forming a pyridinium salt. However, this reaction is subject to significant steric constraints, as discussed below.
Interplay of Substituents on Molecular Reactivity
Electronic Effects of Difluoromethyl and Phenyl Groups on Pyridine Reactivity
The electronic character of the pyridine ring in this molecule is highly polarized. This is due to the presence of a strong electron-withdrawing group (EWG) and a strong electron-donating group (EDG).
Difluoromethyl Group (-CHF₂): As a powerful EWG, the difluoromethyl group significantly deactivates the pyridine ring towards electrophilic aromatic substitution. imperial.ac.uk It lowers the energy of the ring's molecular orbitals, making it less susceptible to attack by electrophiles.
Phenyl Group (-C₆H₅): The phenyl group is generally considered to be weakly deactivating through its inductive effect.
Amino Group (-NH₂): As an EDG, the amino group activates the ring, particularly at the positions ortho and para to it (C2, C4, and C6).
The simultaneous presence of the C-2 difluoromethyl and C-3 amino groups establishes a "push-pull" system. The amino group "pushes" electron density into the ring via resonance, while the difluoromethyl group "pulls" density out through induction. This polarization makes specific sites within the molecule more reactive. For example, the amino group enhances the nucleophilicity of the ring, but this is counteracted by the powerful deactivating effect of the -CHF₂ group.
Steric Hindrance Influences on Reaction Pathways
The substitution pattern of this compound results in considerable steric crowding, which plays a crucial role in determining the feasibility and outcome of reactions.
The phenyl group at the C-6 position is particularly bulky. It effectively shields the adjacent ring nitrogen (N-1) and the C-5 position from the approach of reagents.
The difluoromethyl group at C-2 also contributes to the steric bulk around the ring nitrogen and the neighboring C-3 amino group.
This steric congestion significantly impacts reactivity. For instance, while the ring nitrogen is the most electronically favorable site for alkylation, the steric hindrance from both the C-2 and C-6 substituents may impede the reaction or necessitate harsh conditions. researchgate.net Similarly, any reaction at the C-4 position would be sterically hindered by the adjacent C-3 amino and C-5 hydrogen, which is in proximity to the large C-6 phenyl group. This steric profile can lead to high regioselectivity, favoring attack at less hindered positions, such as the exocyclic amino nitrogen. nih.gov
Table 2: Predicted Reactivity at Nitrogen Sites
| Reaction Type | Preferred Site (Electronic) | Predicted Outcome (Considering Sterics) | Rationale |
|---|---|---|---|
| Protonation | Ring Nitrogen (N-1) | Ring Nitrogen (N-1) | Proton is small; less affected by steric hindrance. |
| Acylation | Amino Nitrogen (-NH₂) | Amino Nitrogen (-NH₂) | Amino group is sterically accessible and a good nucleophile for acylation. |
| Alkylation | Ring Nitrogen (N-1) | Reaction may be slow or require specific conditions. | Ring nitrogen is electronically favored but severely sterically hindered by C2 and C6 substituents. |
Computational Insights into Reaction Mechanisms
While specific experimental studies on this compound are not prevalent in the reviewed literature, computational chemistry offers a powerful tool for predicting its reactivity. Density Functional Theory (DFT) is a common method used to model similar pyridine systems. researchgate.netresearchgate.netnih.gov
Potential computational investigations would include:
Proton Affinity Calculations: The proton affinities of the two nitrogen atoms could be calculated to quantitatively confirm that the ring nitrogen is the more basic site.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visualize the electron-rich and electron-poor areas of the molecule. This would likely show a region of high negative potential around the ring nitrogen, confirming it as the primary site for electrophilic attack, while also illustrating the electronic influence of the substituents.
Transition State Analysis: For reactions like alkylation, computational modeling could calculate the energy barriers for attack at both the ring and amino nitrogens. This would provide quantitative insight into how steric hindrance raises the activation energy for reaction at the ring nitrogen, potentially making the reaction at the amino group kinetically competitive under certain conditions. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help explain the molecule's behavior in pericyclic reactions and its interaction with electrophiles and nucleophiles.
By applying these computational approaches, a detailed and predictive understanding of the molecule's reaction mechanisms can be achieved, guiding future synthetic efforts.
Transition State Analysis
Detailed research findings, including specific data tables and in-depth mechanistic studies focusing on the transition state analysis of this compound, are not extensively available in the public domain. Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a primary tool for investigating reaction mechanisms and characterizing the transition states of molecules. Such analyses for analogous, but structurally distinct, pyridine and pyrazole (B372694) derivatives have been reported, often focusing on aspects like the energies of reactants, transition states, and products to elucidate reaction pathways. nih.govmdpi.com
For related heterocyclic compounds, transition state analysis typically involves the calculation of activation energies, the geometric parameters of the transition state structure (such as bond lengths and angles), and vibrational frequencies to confirm the nature of the stationary point (a single imaginary frequency for a true transition state). nih.gov These computational studies provide critical insights into the favorability of different reaction pathways, the influence of substituents on reactivity, and the role of catalysts. nih.gov
In the broader context of fluorinated pyridines, mechanistic studies have explored various reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. nih.govnih.gov For instance, the introduction of a difluoromethyl group can significantly influence the electronic properties of the pyridine ring, affecting its reactivity and the stability of reaction intermediates and transition states. nih.gov However, specific quantitative data from transition state analyses for this compound remains to be published.
Spectroscopic and Structural Elucidation of 2 Difluoromethyl 6 Phenylpyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.gov For 2-(Difluoromethyl)-6-phenylpyridin-3-amine, the ¹⁹F NMR spectrum is distinguished by the signal from the difluoromethyl (-CHF₂) group.
Chemical Shift (δ): The ¹⁹F chemical shift for a difluoromethyl group attached to a pyridine (B92270) ring typically appears in a specific region of the spectrum. While the exact position is influenced by the electronic effects of the other substituents (the phenyl and amine groups), values for difluoromethyl groups on aromatic systems are well-documented. rsc.org For instance, in related difluoromethyl-substituted heterocycles, the chemical shifts can range from approximately -90 to -100 ppm relative to a standard like CFCl₃. rsc.orgucsb.edu The electron-donating amine group and the electron-withdrawing nature of the pyridine nitrogen both modulate the electronic environment of the -CHF₂ group, influencing its final chemical shift.
Coupling: The two fluorine nuclei in the -CHF₂ group are coupled to the single proton of that group. This results in the ¹⁹F NMR signal appearing as a doublet (²JFH), as each fluorine nucleus's signal is split by the adjacent proton. rsc.org The magnitude of this two-bond fluorine-proton coupling constant (J-value) is typically large, often in the range of 55-60 Hz. rsc.org
Table 1: Expected ¹⁹F NMR Data for the Difluoromethyl Group
| Feature | Expected Observation | Rationale |
| Chemical Shift (δ) | ~ -90 to -100 ppm | Characteristic range for Ar-CHF₂. rsc.orgucsb.edu |
| Multiplicity | Doublet | Splitting by one adjacent proton (²JFH). rsc.org |
| Coupling Constant | ~55-60 Hz | Typical magnitude for two-bond H-F coupling in a CHF₂ group. rsc.org |
¹H and ¹³C NMR spectra provide a comprehensive map of the carbon-hydrogen framework of the molecule.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound would display several key signals:
Difluoromethyl Proton (-CHF₂): This proton appears as a characteristic triplet, a result of being coupled to the two equivalent fluorine atoms (¹JHF). This signal is typically found downfield, with a coupling constant in the range of 56-58 Hz. rsc.org
Amine Protons (-NH₂): The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.
Pyridine Ring Protons: The pyridine core has two aromatic protons. Their chemical shifts and multiplicities are dictated by their positions relative to the substituents and the nitrogen atom. They would appear as doublets, coupling with each other. rsc.org
Phenyl Ring Protons: The five protons on the phenyl group at the C6 position will show characteristic signals in the aromatic region of the spectrum. rsc.orgrsc.org These signals often appear as a complex multiplet or as distinct signals for the ortho, meta, and para protons. rsc.org
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Difluoromethyl Carbon (-CHF₂): This carbon signal is notable for its multiplicity. Due to coupling with the two directly attached fluorine atoms, it appears as a triplet (¹JCF) with a large coupling constant, often exceeding 200 Hz. rsc.org
Pyridine Ring Carbons: The five carbons of the pyridine ring will give distinct signals. The carbons directly attached to the nitrogen (C2 and C6) and the substituents will have their chemical shifts significantly influenced. For example, the carbon bearing the -CHF₂ group (C2) will show an additional, smaller coupling to the fluorine atoms. rsc.org
Phenyl Ring Carbons: The six carbons of the phenyl ring will produce signals in the aromatic region (~120-140 ppm). rsc.org The ipso-carbon (attached to the pyridine ring) and the carbons at the ortho, meta, and para positions will have distinct chemical shifts. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| ¹H | -CH F₂ | 6.5 - 7.8 | Triplet (t) rsc.org |
| Ar-H (Pyridine) | 7.0 - 8.5 | Doublets (d) rsc.org | |
| Ar-H (Phenyl) | 7.2 - 8.0 | Multiplet (m) rsc.org | |
| -NH ₂ | Variable | Broad Singlet (br s) | |
| ¹³C | -C HF₂ | 110 - 120 | Triplet (t) rsc.org |
| Ar-C (Pyridine) | 115 - 160 | Singlets/Doublets | |
| Ar-C (Phenyl) | 125 - 140 | Singlets |
NMR spectroscopy is crucial for distinguishing between potential regioisomers that could be formed during synthesis. For example, a potential isomer could have the amine group at the C4 or C5 position. The coupling patterns of the pyridine ring protons in the ¹H NMR spectrum would be definitive in identifying the correct 2, 3, 6-substitution pattern. In a 3-aminopyridine (B143674) derivative, the two remaining pyridine protons are typically coupled to each other, appearing as distinct doublets. rsc.org Different substitution patterns would result in different spin systems and coupling constants, allowing for unambiguous structural assignment.
Regarding stereoisomers, the molecule this compound is achiral and does not have any stereocenters or elements of planar or axial chirality. Therefore, it does not exist as enantiomers or diastereomers, and no further elucidation in this regard is applicable.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
Under electron impact (EI) or other ionization techniques, this compound will fragment in predictable ways. The resulting mass spectrum would show a molecular ion peak [M]⁺ and several characteristic fragment ions.
Molecular Ion Peak: The molecular ion peak would correspond to the intact molecule's mass. For amines, this peak is expected to be an odd number if it contains an odd number of nitrogen atoms (Nitrogen Rule). libretexts.org
Loss of a Fluorine Atom: A peak corresponding to [M-F]⁺ could be observed.
Loss of the Difluoromethyl Radical: A significant fragment ion would likely be [M - CHF₂]⁺, resulting from the cleavage of the C-C bond between the pyridine ring and the difluoromethyl group.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the C-N bond of the amine is a common fragmentation pathway for amines. libretexts.org
Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN or related neutral molecules. researchgate.net
Phenyl Cation: The presence of a phenyl group often leads to a fragment ion at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. nih.gov
While standard mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) measures the m/z value to several decimal places. nih.govnih.gov This high accuracy allows for the unambiguous determination of a molecule's elemental formula.
For this compound, the molecular formula is C₁₂H₁₀F₂N₂. HRMS can distinguish its exact mass from other possible formulas that have the same nominal mass. By comparing the experimentally measured accurate mass with the theoretically calculated mass, the molecular formula can be confirmed with high confidence, providing definitive evidence for the compound's identity. nih.gov
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Without experimental data, a detailed analysis of the characteristic vibrational modes of this compound cannot be provided.
Characteristic Vibrational Modes
A definitive table of characteristic vibrational modes and their corresponding frequencies (cm⁻¹) for this compound cannot be generated without an experimental IR spectrum.
However, based on the functional groups present in the molecule, one can predict the expected regions for certain vibrations. These predictions are based on general principles of infrared spectroscopy. orgchemboulder.comwpmucdn.com
N-H Stretching: As a primary amine, two distinct N-H stretching bands would be anticipated in the region of 3500-3300 cm⁻¹. orgchemboulder.comlibretexts.org
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and pyridine rings would likely appear above 3000 cm⁻¹. The C-H stretch of the difluoromethyl group would be expected in the 2900-3000 cm⁻¹ region.
C=C and C=N Stretching: Aromatic ring stretching vibrations for both the phenyl and pyridine moieties are expected in the 1600-1450 cm⁻¹ range.
N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com
C-F Stretching: The strong C-F stretching vibrations of the difluoromethyl group would be prominent in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
C-N Stretching: The C-N stretching vibration for an aromatic amine is expected to be in the 1335-1250 cm⁻¹ range. orgchemboulder.com
Table 1: Predicted General Infrared Absorption Regions for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Primary Amine | N-H Stretch | 3500-3300 |
| Primary Amine | N-H Bend | 1650-1580 |
| Aromatic Rings | C-H Stretch | >3000 |
| Aromatic Rings | C=C Stretch | 1600-1450 |
| Difluoromethyl | C-H Stretch | 2900-3000 |
| Difluoromethyl | C-F Stretch | 1100-1000 |
| Aromatic Amine | C-N Stretch | 1335-1250 |
X-ray Crystallography
No published X-ray crystallographic data for this compound could be found. Therefore, a discussion of its solid-state molecular geometry, conformation, and intermolecular interactions based on experimental results is not possible.
Solid-State Molecular Geometry and Conformation
Without crystallographic data, a precise description of the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule in the solid state cannot be provided.
Intermolecular Interactions in the Crystal Lattice
A detailed analysis of the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing of this compound cannot be conducted without experimental crystallographic information. Generally, one could anticipate the presence of hydrogen bonds involving the amine group as a donor and the pyridine nitrogen as a potential acceptor. mdpi.com The phenyl and pyridine rings could also participate in π-stacking interactions.
Computational Chemistry and Theoretical Studies of 2 Difluoromethyl 6 Phenylpyridin 3 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. researchgate.net DFT calculations are used to determine the electronic structure of molecules, offering a basis for understanding their geometry, stability, and reactivity. sid.irnih.gov Methods like B3LYP, often paired with basis sets such as 6-311G or 6-31G(d,p), are commonly employed to model the properties of organic molecules. sid.irjournalirjpac.comniscair.res.in
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(Difluoromethyl)-6-phenylpyridin-3-amine, this analysis reveals critical structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Pyridine (B92270) Structure This table presents typical data obtained from DFT calculations for a related compound, 3,5-dimethyl-2,6-diphenylpyridine, to illustrate the output of a geometry optimization.
| Parameter | Bond Length (Å) / Bond Angle (°) |
| Bond Lengths | |
| C2–C16 | 1.4880 |
| C2–N1 | 1.3295 |
| Bond Angles | |
| C6-N1-C2 | 118.5 |
| N1-C2-C3 | 123.6 |
| N1-C2-C16 | 117.2 |
Data sourced from quantum chemical analysis of 3,5-dimethyl-2,6-diphenylpyridine. researchgate.net
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring system. The LUMO, conversely, may be distributed across the pyridine ring and the electron-withdrawing difluoromethyl group. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher reactivity. researchgate.netresearchgate.net
From the HOMO and LUMO energies (E_HOMO and E_LUMO), several global chemical reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -E_HOMO
Electron Affinity (A) ≈ -E_LUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These indices provide a quantitative measure of the molecule's reactivity. A high electrophilicity index, for example, points to a strong capacity to act as an electrophile.
Table 2: Illustrative Frontier Orbital Energies and Reactivity Indices This table shows representative data calculated for a pyridine derivative to demonstrate the typical values obtained from FMO analysis.
| Parameter | Value (eV) |
| E_HOMO | -6.29 |
| E_LUMO | -1.81 |
| Energy Gap (ΔE) | 4.48 |
| Ionization Potential (I) | 6.29 |
| Electron Affinity (A) | 1.81 |
| Electronegativity (χ) | 4.05 |
| Chemical Hardness (η) | 2.24 |
| Chemical Softness (S) | 0.22 |
| Electrophilicity Index (ω) | 3.66 |
Values are illustrative, based on typical DFT calculations for heterocyclic systems. niscair.res.inscribd.com
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. deeporigin.comresearchgate.net It is color-coded to identify regions of negative and positive electrostatic potential. Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. walisongo.ac.idresearchgate.net
For this compound, the MEP map would likely show regions of high electron density (red/yellow) around the nitrogen atom of the pyridine ring and the nitrogen of the amine group, making them primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group and the difluoromethyl group would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides detailed insight into the electron density distribution within a molecule. nih.gov It examines charge transfer and stabilizing interactions, such as hyperconjugation, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. orientjchem.orgnih.gov
This analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these interactions indicates the strength of the electronic delocalization. For the title compound, NBO analysis would reveal the extent of electron donation from the amine lone pair into the pyridine ring and the electronic influence of the difluoromethyl and phenyl substituents.
Table 3: Example of NBO Analysis for Donor-Acceptor Interactions This table illustrates typical stabilization energies (E(2)) from an NBO analysis of a related molecule, indicating intramolecular charge transfer.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N(amine) | π* (C-C) pyridine | ~5-10 |
| σ (C-H) | σ* (C-N) | ~1-3 |
| LP (1) N(pyridine) | σ* (C-C) | ~2-5 |
E(2) values are representative examples for similar heterocyclic amine structures. orientjchem.orgnih.gov
DFT calculations are widely used to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT-based approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). idc-online.comnih.gov The accuracy of these predictions depends on the choice of the functional (e.g., B3LYP, WP04) and basis set. nih.govmdpi.com For this compound, theoretical calculations can predict the chemical shifts for all unique protons and carbons, as well as the fluorine atoms, aiding in the interpretation of experimental NMR spectra. worktribe.com
Vibrational Frequencies: Theoretical calculations can also compute the vibrational frequencies corresponding to the normal modes of a molecule. These frequencies can be correlated with experimental data from Infrared (IR) and Raman spectroscopy. nih.govdergipark.org.tr The analysis helps in assigning specific vibrational modes to observed spectral bands, such as the N-H stretching of the amine group, C-F stretching of the difluoromethyl group, and the ring vibrations of the phenyl and pyridine moieties.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
Conformational Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule and the energy barriers between them.
A potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. acs.orgmdpi.com A "relaxed" PES scan is a common computational technique where one or more internal coordinates, such as a dihedral angle, are systematically varied, and at each step, the rest of the molecule's geometry is optimized to its lowest energy state. acs.org This process allows for the mapping of low-energy pathways and the identification of stable conformers (energy minima) and transition states (saddle points) that connect them. mdpi.com For this compound, PES scans would be crucial for understanding the rotational barriers of key functional groups.
The conformational flexibility of this compound is primarily dictated by the rotation of the difluoromethyl (-CHF2) and phenyl (-C6H5) groups around their respective single bonds to the pyridine ring.
The rotation of the phenyl group relative to the pyridine ring would be a key area of investigation. The energetic profile of this rotation would reveal the most stable orientation, which is likely to be a non-planar arrangement to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyridine core.
Advanced Theoretical Models
Beyond basic conformational analysis, more advanced theoretical models can provide deeper insights into the electronic structure and potential reactivity of the molecule.
Molecular topology analyzes the connectivity of atoms in a molecule, abstracting it into a graph. From this, various topological indices or molecular descriptors can be calculated. These numerical values aim to encode structural information and are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's structure with its biological activity.
For this compound, a range of descriptors could be calculated, including:
Topological Polar Surface Area (TPSA): This descriptor is related to the molecule's ability to form hydrogen bonds and is often a good predictor of oral bioavailability.
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Molecular Weight and Atom Counts: These basic descriptors are fundamental to any chemical analysis.
A hypothetical table of such descriptors is presented below. It is important to reiterate that these values are not from experimental or published computational studies on this compound and are for illustrative purposes only.
| Descriptor Name | Hypothetical Value | Significance |
| Molecular Weight | 220.22 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| LogP | 2.5 | A measure of the molecule's lipophilicity. |
| Topological Polar Surface Area | 38.9 Ų | Represents the surface area of polar atoms, influencing membrane permeability. |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. |
| Hydrogen Bond Acceptors | 3 | The number of nitrogen and fluorine atoms. |
| Rotatable Bonds | 2 | The number of bonds that allow free rotation, indicating molecular flexibility. |
Future computational research on this compound, employing the methodologies outlined above, would be instrumental in elucidating its structure-property relationships and guiding further experimental investigations.
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Methodologies for Related Chemical Structures
The synthesis of functionalized pyridine (B92270) rings is a cornerstone of modern organic chemistry. Future efforts will likely focus on developing more efficient and versatile methods for constructing pyridine scaffolds with diverse substitution patterns. One promising area is the exploration of multi-component reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step. For instance, a one-pot MCR/cascade approach has been successfully employed to synthesize fluorinated-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com This strategy, which combines an Ugi-Zhu three-component reaction with a subsequent cascade sequence, demonstrates the power of MCRs in rapidly generating molecular diversity. mdpi.com
Another key area of development is the late-stage functionalization of pre-formed pyridine rings. This approach is particularly valuable for introducing fluorine-containing groups, such as the difluoromethyl group, into a molecule at a later stage of the synthesis. Recent work has highlighted the use of electrophilic fluorinating agents like Selectfluor® to create fluorinated dihydropyridines, which can then be converted to the corresponding pyridines. nih.gov The development of new reagents and catalytic systems for direct C-H functionalization of pyridines will be crucial for accessing a wider range of structurally novel compounds. A scalable synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines illustrates the potential for developing efficient synthetic routes to complex heterocyclic systems. rsc.orgchemrxiv.org
The table below illustrates potential synthetic strategies for related fluorinated pyridine structures.
| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Potential Advantages |
| Multi-component Reaction | Aldehyde, Amine, Isocyanide, Anhydride (B1165640) | Yb(OTf)3, Microwave | Fluorinated-pyrrolo[3,4-b]pyridin-5-ones | High atom economy, operational simplicity |
| Electrophilic Fluorination | 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-Dihydropyridines | Mild reaction conditions |
| Formal [4+1] Cyclization | 3-Amino-4-methylpyridines | Trifluoroacetic anhydride (TFAA) | 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles | Scalability and efficiency |
| Buchwald-Hartwig Amination | 2-Chloro-4-(difluoromethyl)pyridine, tert-Butyl carbamate | Palladium catalyst | 4-(Difluoromethyl)pyridin-2-amine | High yield for amination |
Exploration of New Catalytic Systems for Fluorination and Pyridine Functionalization
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible to achieve. The development of new catalytic systems for fluorination and pyridine functionalization is a vibrant area of research. For instance, the use of visible light-mediated photoredox catalysis has emerged as a powerful tool for the introduction of fluorinated groups. This method has been successfully applied to the synthesis of CHF2-containing heterocycles using low-cost 3D printed photoflow reactors. nih.gov
In the realm of pyridine functionalization, researchers are exploring novel catalysts for the stereoselective dearomatization of pyridines to access valuable 1,2- and 1,4-dihydropyridines and other partially hydrogenated derivatives. nih.gov These reactions are often challenging due to the inherent aromatic stability of the pyridine ring. The discovery of new catalyst systems, potentially involving transition metals or organocatalysts, will be essential for overcoming this challenge and expanding the synthetic utility of pyridines. Furthermore, partnerships between academia and industry are crucial for translating fundamental discoveries in catalysis into practical applications for a cleaner environment and more efficient chemical processes. youtube.com
The following table summarizes different catalytic approaches for fluorination and pyridine functionalization.
| Catalytic Approach | Reaction | Catalyst/Reagent | Key Features |
| Photoredox Catalysis | Oxy-difluoromethylation | fac-Ir(ppy)3 | Visible light-mediated, continuous flow |
| Electrophilic Fluorination | Fluorination of dihydropyridines | Selectfluor® | Electrophilic fluorine source |
| Asymmetric Catalysis | Stereoselective dearomatization of pyridines | Various (Transition metal or organocatalysts) | Access to chiral dihydropyridines |
| Supported Catalysis | Pyridine adsorption studies | MoO3·NiO on fluorinated γ-Al2O3 | Characterization of acidic sites |
Application of Advanced Spectroscopic Techniques for Fine Structure Determination
The unambiguous determination of a molecule's three-dimensional structure is paramount for understanding its properties and function. Advanced spectroscopic techniques are indispensable tools for this purpose. For complex molecules like fluorinated pyridines, a combination of techniques is often required for complete characterization.
Fourier transform microwave (FTMW) spectroscopy is a powerful technique for obtaining precise geometric parameters of molecules in the gas phase. researchgate.net By analyzing the rotational spectra of a molecule and its isotopologues, it is possible to determine bond lengths and angles with high accuracy. researchgate.net This information is crucial for understanding the subtle structural effects of fluorine substitution on the pyridine ring.
Infrared (IR) spectroscopy is another valuable tool, particularly for studying intermolecular interactions. For example, IR spectroscopy of adsorbed pyridine has been used to characterize the Brønsted and Lewis acidic sites on catalyst surfaces. rsc.org This information is vital for understanding and improving heterogeneous catalytic processes. The development of new and more sensitive spectroscopic methods will continue to push the boundaries of what is possible in terms of structural elucidation.
The table below highlights the application of various spectroscopic techniques.
| Spectroscopic Technique | Information Obtained | Application Example |
| Fourier Transform Microwave (FTMW) Spectroscopy | Precise geometric parameters (bond lengths, angles) | Structure determination of fluorinated pyridines |
| Infrared (IR) Spectroscopy | Vibrational modes, characterization of acidic sites | Study of pyridine adsorption on catalyst surfaces |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, stereochemistry | Characterization of newly synthesized compounds |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Confirmation of product identity |
Integration of Machine Learning and AI in Synthetic Route Prediction
The following table outlines the role of AI and Machine Learning in chemical synthesis.
| AI/ML Application | Function | Potential Impact |
| Retrosynthesis Prediction | Suggesting synthetic disconnections and starting materials | Accelerating the design of synthetic routes for complex molecules chemrxiv.orgchemrxiv.org |
| Forward Reaction Prediction | Predicting the products and yields of chemical reactions | Validating proposed synthetic steps and optimizing reaction conditions illinois.edu |
| De Novo Design | Proposing novel molecular structures with desired properties | Discovering new drug candidates and materials |
| Process Optimization | Identifying optimal reaction conditions for yield and purity | Improving the efficiency and sustainability of chemical manufacturing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
